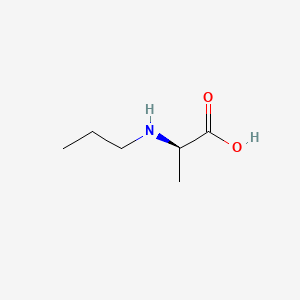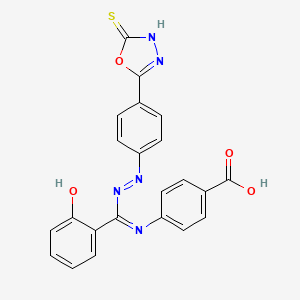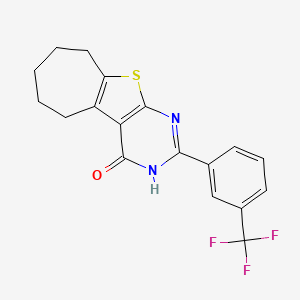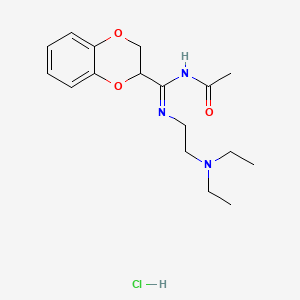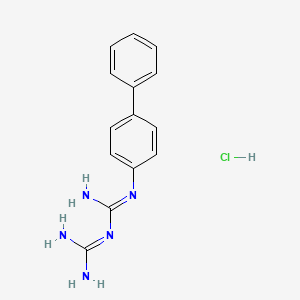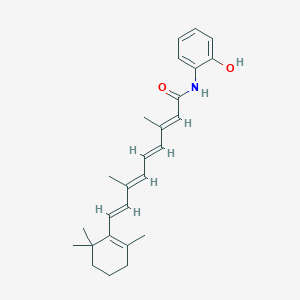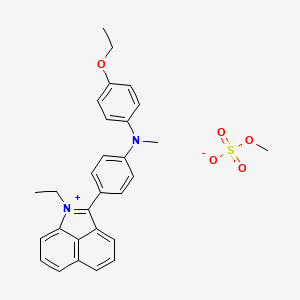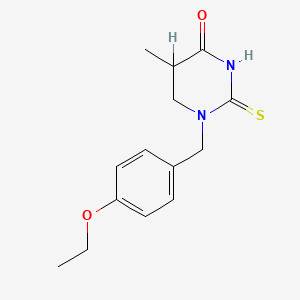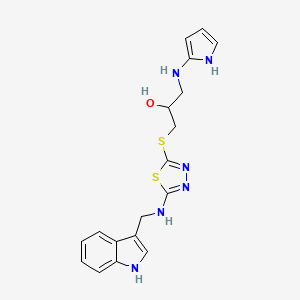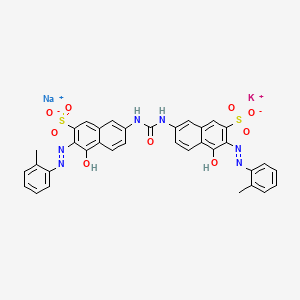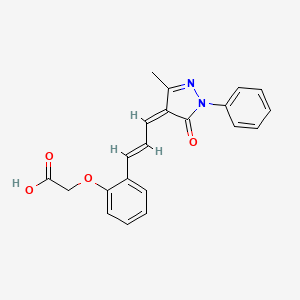
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition, using L-proline as a catalyst . This approach is efficient and allows for the formation of complex organic molecules in a single pot synthesis reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and organocatalysts like L-proline suggests that scalable and efficient production methods could be developed based on these principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, in pharmacological studies, it has been shown to bind to protein receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)ethylidene: A similar compound with slight variations in the substituent groups.
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another related compound with different functional groups.
Uniqueness
(2-(3-(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-1-propenyl)phenoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical reactions and potential applications. Its ability to undergo multicomponent reactions and form complex molecules makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94158-17-5 |
|---|---|
Molekularformel |
C21H18N2O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[2-[(E,3Z)-3-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)prop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18N2O4/c1-15-18(21(26)23(22-15)17-10-3-2-4-11-17)12-7-9-16-8-5-6-13-19(16)27-14-20(24)25/h2-13H,14H2,1H3,(H,24,25)/b9-7+,18-12- |
InChI-Schlüssel |
CPDCFQUIJBFGEV-FHZYVREQSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C=C\C2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


